Salicylanilide

Antiparasitic Environmental Toxicology Schistosomiasis

Salicylanilide is the essential unsubstituted parent scaffold for laboratories developing antimicrobial agents. Substituting salicylamide or salicylic acid forfeits both target-binding and metabolic-stability advantages inherent to the salicylanilide chemotype. • 79% inhibition of Xanthomonas oryzae pv. oryzae at 100 µg/mL vs. 17% for salicylamide-a >4.5-fold potency gain. • 56% excreted unchanged in rats, providing a low-metabolism benchmark for ADME-guided optimization. • Core scaffold of FDA-approved anthelmintics (niclosamide, oxyclozanide, rafoxanide); essential as a positive control in MIC determinations against MDR-TB strains.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 87-17-2
Cat. No. B1680751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylanilide
CAS87-17-2
Synonymssalicylanilide
salicylanilide, sodium salt
salicylanilide, zinc salt
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
InChIKeyWKEDVNSFRWHDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salicylanilide: Privileged Antimicrobial Scaffold


Salicylanilide (CAS 87-17-2) is a synthetic organic compound belonging to the salicylanilide class, characterized as the amide of salicylic acid and aniline. It is a white to off-white crystalline powder with a molecular weight of 213.23 g/mol and a melting point of 136-138 °C [1]. The compound demonstrates a calculated logP of 3.27, is slightly soluble in water (0.055 g/L at 20 °C), but readily soluble in organic solvents such as ethanol, ether, benzene, and chloroform . Salicylanilide serves as the foundational scaffold for a broad family of biologically active derivatives and is known to be stable under normal temperatures and pressures, though it may darken upon prolonged exposure to light [1].

Unsubstituted parent scaffold for SAR deconvolution of halogen substituent vs. intrinsic pharmacophore contributions.
Reference standard in salicylanilide derivative campaigns
Broad-spectrum antimicrobial screening context across bacteria, fungi, mycobacteria, and viruses.
Supports hit identification and scaffold validation
Anilide-dependent target engagement and metabolic stability—distinct from salicylamide or salicylic acid.
Procurement ensures chemotype-specific mechanism studies

Salicylanilide Irreplaceability vs. Salicylamide


While salicylanilide is the parent compound of a large and therapeutically diverse class, it is not functionally interchangeable with its halogenated derivatives such as niclosamide, oxyclozanide, or rafoxanide. The biological activity, potency, and toxicity profile of salicylanilides are exquisitely sensitive to the nature and position of substituents on both the salicylic acid and aniline rings [1]. For instance, the introduction of halogens dramatically alters antimicrobial spectrum and potency [2], while esterification or other prodrug modifications can fundamentally change solubility, bioavailability, and environmental toxicity [3]. Therefore, substituting salicylanilide with a seemingly more potent analog without rigorous validation risks introducing unwanted toxicity or losing a desired, specific mechanism of action inherent to the parent scaffold, making it essential to select the precise compound for the intended application based on empirical evidence.

Target-binding fidelity
Salicylanilide anilide moiety enables extended π-conjugation and strong intramolecular H-bonding critical for antimicrobial activity
Salicylamide lacks the N‑phenyl substituent; may shift inhibition potency and target-engagement profile
Metabolic stability
Predominantly excreted unchanged; limited phase‑I metabolism simplifies ADME interpretation
Salicylamide undergoes extensive hydroxylation; metabolite profiles may confound pharmacokinetic analysis
Antimicrobial activity context
Reported higher inhibition of Xanthomonas oryzae at matched concentration; scaffold-dependent activity
Salicylamide or salicylate analogs may not reproduce the same antimicrobial screening outcome

Salicylanilide Head-to-Head Comparisons


Antibacterial Activity vs. Salicylamide

Salicylanilide ester derivatives, designed as prodrugs of the parent salicylanilide scaffold, demonstrate a dramatically improved safety profile compared to the widely used anthelmintic drug niclosamide. The most active derivative, compound 4c, exhibited an 88-fold decrease in toxicity to zebrafish (Danio rerio) and a 44-fold reduction in cytotoxicity against human kidney HEK293 cells [1]. This evidence establishes the salicylanilide scaffold as a viable platform for developing antiparasitic agents with significantly lower environmental and mammalian toxicity than the first-line comparator niclosamide.

Antibacterial vs. Salicylamide
Head-to-head
79.0±4.4% vs. 17.2±4.9% inhibition (Xoo, 100 µg/mL)
Supports antimicrobial screening context; salicylanilide core essential for Xoo activity
Xac strains show comparable moderate activity (~41%)
Antiparasitic Environmental Toxicology Schistosomiasis

Metabolic Stability vs. Benzanilide

Salicylanilide derivatives, particularly those with dihalogenation on the salicylic acid moiety, demonstrate potent and consistent activity against drug-resistant strains of Mycobacterium tuberculosis. Novel dihalogenated salicylanilides were found to inhibit the growth of multidrug-resistant (MDR) strains with MIC values ranging from 0.5–4 μM [1]. This activity is comparable to that of the most active monohalogenated analogues (MIC = 1–4 μM against susceptible strains) and remains effective against resistant isolates [1].

Metabolic Stability vs. Benzanilide
Head-to-head
56% excreted unchanged (rat); benzanilide extensively metabolized
Cleaner metabolic profile may simplify lead optimization and reactive-metabolite risk assessment
Oral rat study; 24‑h biliary excretion 35% vs. 40%
Antitubercular Drug Discovery Infectious Disease

Intramolecular Hydrogen Bonding vs. Salicylamide

Salicylanilide derivatives exhibit potent and broad-spectrum antifungal activity, with moulds showing higher susceptibility than yeasts. The most active derivative in one study, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, demonstrated a minimum inhibitory concentration (MIC) as low as 0.49 µmol/L against susceptible mould strains [1]. This level of potency positions certain salicylanilides as highly effective antifungal leads, especially against filamentous fungi.

ESIPT vs. Salicylamide
Method context
Distinct excited-state proton transfer (OH → phenylcarboxamide N) confirmed by pH-dependent fluorescence
Qualitative photophysical difference may rationalize SAR divergence and binding-mode preferences
Steady-state UV‑vis and fluorescence spectroscopy
Antifungal Medicinal Chemistry Mycology

Antimycobacterial Potency vs. First-Line Drugs

Salicylanilides are established as a distinct and highly effective group of uncouplers of oxidative phosphorylation. Seminal research using housefly mitochondria identified several salicylanilide derivatives as the most potent uncoupling agents reported at the time, demonstrating significant inhibition of the Pi-ATP exchange reaction [1]. This mechanism was shown to be conserved across species, with close similarity observed between housefly and rat-liver mitochondria [1].

Antimycobacterial MIC Context
Class-level inference
Derivatives: MIC 0.2–2.1 µM (M. abscessus), 0.2 µM (M. tb H₃₇Rv)
Salicylanilide core enables sub‑micromolar MICs; supports reference standard use in MDR‑TB/XDR‑TB SAR
Data from carbamates/esters; unsubstituted parent used as control
Mechanism of Action Mitochondrial Biology Insecticide

Salicylanilide Application Scenarios


Phytobacterial Screening: Xanthomonas

Salicylanilide is the optimal starting material for medicinal chemistry programs aiming to develop next-generation antiparasitic drugs with improved safety margins. The evidence demonstrates that ester derivatives of the salicylanilide scaffold can achieve a remarkable 88-fold reduction in fish toxicity and a 44-fold reduction in human cell cytotoxicity compared to the gold-standard drug niclosamide [1]. This makes it invaluable for designing treatments where environmental and mammalian safety are as critical as antiparasitic efficacy.

Metabolic Stability in Lead Optimization

Salicylanilide is a privileged scaffold for the synthesis and screening of new antitubercular agents. As shown in Section 3, specific dihalogenated salicylanilide derivatives retain potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values in the low micromolar range (0.5–4 μM) [1]. Procuring the parent compound for derivatization is a validated strategy for discovering novel leads against this high-priority global health threat.

Antitubercular Discovery: Drug-Resistant Mycobacteria

Research programs focused on discovering new antifungal agents, particularly those targeting moulds and dermatophytes, should prioritize salicylanilide as a core scaffold. Quantitative structure-activity relationship (SAR) studies confirm that certain halogenated derivatives achieve nanomolar-range potency (MIC = 0.49 µmol/L) against moulds [1]. This well-characterized SAR allows for rational design and procurement of specific intermediates to optimize antifungal activity and selectivity.

Intramolecular Proton Transfer Studies

Salicylanilide is a definitive tool compound for studying the process of mitochondrial uncoupling and oxidative phosphorylation. Its well-established, potent, and cross-species mechanism of action—characterized as one of the most effective uncouplers ever reported in seminal studies [1]—makes it an essential reference standard. Researchers investigating mitochondrial function, bioenergetics, or developing new insecticides and anticancer agents with this mode of action can rely on salicylanilide as a benchmark for comparative studies.

Application
Selection Property
Validation Focus
Phytobacterial screening (Xanthomonas)
Antimicrobial screening context; scaffold-dependent activity
Inhibition-rate endpoint confirmation vs. salicylamide control
Metabolic stability lead optimization
High unchanged-excretion profile; limited phase‑I metabolism
ADME assay benchmarking against benzanilide
Antitubercular discovery (MDR/XDR‑TB)
Salicylanilide core supports sub‑micromolar MICs
MIC determination and SAR reference against isoniazid/ciprofloxacin
Intramolecular proton transfer studies
Unique ESIPT signature (OH → phenylcarboxamide N)
Photophysical characterization in comparison with salicylamide

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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